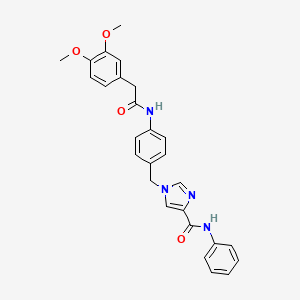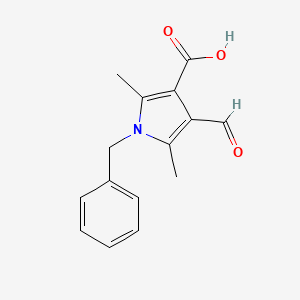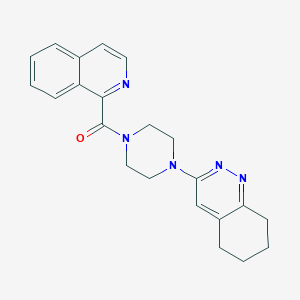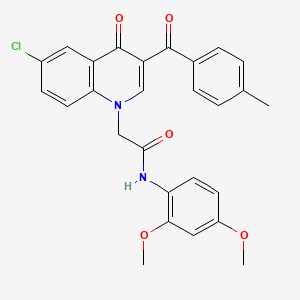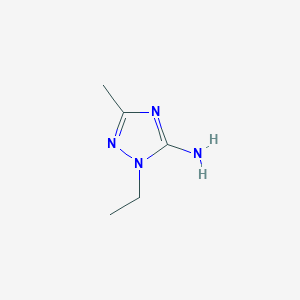![molecular formula C25H34N4O4S2 B2550705 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 681439-10-1](/img/structure/B2550705.png)
5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of the tetrahydrothieno[2,3-c]pyridine class. This class of compounds has been extensively studied due to their diverse pharmacological properties, including anticonflict, antibacterial, and anticancer activities. The specific compound is not directly mentioned in the provided papers, but its analysis can be inferred from the general chemical class it belongs to.
Synthesis Analysis
The synthesis of tetrahydrothieno[2,3-c]pyridine derivatives typically involves conventional techniques, as seen in the synthesis of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues . These methods may include reactions under controlled conditions, purification, and characterization steps such as elemental analysis, IR, MS, 1H, and 13C NMR. The synthesis process is crucial for ensuring the purity and proper structure of the compounds, which directly affects their biological activity.
Molecular Structure Analysis
The molecular structure of tetrahydrothieno[2,3-c]pyridine derivatives is characterized by the presence of a thieno[2,3-c]pyridine core, which can be modified with various substituents to enhance biological activity. The molecular orbital calculations, as performed in the study of antibacterial activity, help in understanding the electronic structure of these molecules, which is essential for predicting their reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of tetrahydrothieno[2,3-c]pyridine derivatives can be explored through their interactions with other chemical entities. For instance, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid leads to the formation of angular and linear isoindole diones, showcasing the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrothieno[2,3-c]pyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion. The presence of specific functional groups, like the tetramethyl and sulfonyl groups in the compound of interest, can significantly alter these properties and, consequently, the compound's biological activity.
Relevant Case Studies
In the context of pharmacological applications, the tetrahydrothieno[2,3-c]pyridine derivatives have been evaluated for their anticonflict activity and memory impairment mitigation in animal models . Additionally, their antibacterial activity has been tested against various bacterial strains, with some compounds showing the ability to inhibit the growth of Staphylococcus aureus and Escherichia coli . Furthermore, anticancer activities have been reported for certain derivatives, highlighting the potential of this chemical class in therapeutic development .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anti-inflammatory and Antitumor Potential : Thiophene and pyridine derivatives, including those structurally related to 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have been synthesized and evaluated for their anti-inflammatory and antitumor activities. These compounds exhibit promising biological activities, making them of interest for further pharmacological studies (Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activity : New pyridothienopyrimidines and related compounds have been synthesized and demonstrated antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).
Chemical Synthesis Techniques
- Novel Synthesis Methods : Research has also focused on developing novel synthesis methods for thiophene and pyridine derivatives, which may include compounds similar to 5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. These methods aim at improving yields, reducing reaction times, and enhancing the overall efficiency of pharmaceutical compound production (A. Chiriapkin, I. Kodonidi, A. Ivchenko, L. Smirnova, 2021).
Propiedades
IUPAC Name |
5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S2/c1-15-10-12-29(13-11-15)35(32,33)17-8-6-16(7-9-17)22(31)27-23-19(21(26)30)18-14-24(2,3)28-25(4,5)20(18)34-23/h6-9,15,28H,10-14H2,1-5H3,(H2,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWIVAGBOPEXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-Ethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550623.png)
![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2550624.png)

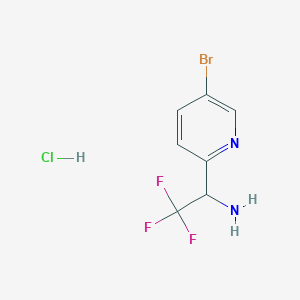
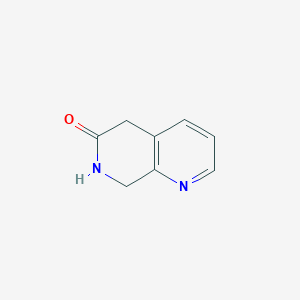
![11-imino-12-(4-methylphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-ylamine](/img/structure/B2550630.png)
